molecular formula C7H4F4 B1583467 2,3,4,5-Tetrafluorotoluene CAS No. 21622-19-5

2,3,4,5-Tetrafluorotoluene

Cat. No.: B1583467
CAS No.: 21622-19-5
M. Wt: 164.1 g/mol
InChI Key: JDPAUQKBDYMQJK-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluorotoluene: is an organic compound with the molecular formula C7H4F4 . It is a derivative of toluene where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetrafluorotoluene can be synthesized through several methods. One common method involves the fluorination of toluene using a fluorinating agent such as cobalt trifluoride (CoF3) . The reaction typically occurs under high temperatures and controlled conditions to ensure selective fluorination at the desired positions on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters ensures efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrafluorotoluene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using reagents like .

    Oxidation Reactions: The methyl group can be oxidized to form or .

    Reduction Reactions: The compound can be reduced to form .

Common Reagents and Conditions:

    Nucleophiles: such as for substitution reactions.

    Oxidizing agents: like for oxidation reactions.

    Reducing agents: such as for reduction reactions.

Major Products:

    Substitution Products: Various substituted fluorotoluenes.

    Oxidation Products: Tetrafluorobenzoic acid or tetrafluorobenzaldehyde.

    Reduction Products: Hydrofluorotoluenes.

Scientific Research Applications

2,3,4,5-Tetrafluorotoluene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex fluorinated compounds.

    Biology: Employed in the study of fluorinated analogs of biological molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,3,4,5-Tetrafluorotoluene exerts its effects involves the interaction of the fluorine atoms with various molecular targets. The electron-withdrawing nature of fluorine affects the reactivity and stability of the compound, influencing its behavior in chemical reactions. The molecular pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

  • 2,3,5,6-Tetrafluorotoluene
  • 2,3,4,6-Tetrafluorotoluene
  • 2,3,4,5-Tetrafluorobenzene

Comparison: 2,3,4,5-Tetrafluorotoluene is unique due to the specific positions of the fluorine atoms on the benzene ring, which influence its chemical properties and reactivity. Compared to other tetrafluorotoluenes, it may exhibit different reactivity patterns and stability, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

1,2,3,4-tetrafluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPAUQKBDYMQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344341
Record name 2,3,4,5-Tetrafluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21622-19-5
Record name 1,2,3,4-Tetrafluoro-5-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21622-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-Tetrafluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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